Mebolazine

Description

Properties

IUPAC Name |

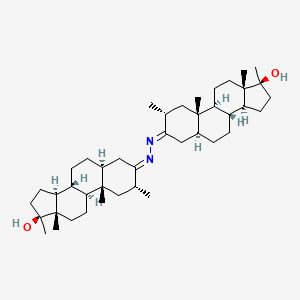

(2R,3E,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68N2O2/c1-25-23-37(3)27(9-11-29-31(37)13-17-39(5)33(29)15-19-41(39,7)45)21-35(25)43-44-36-22-28-10-12-30-32(38(28,4)24-26(36)2)14-18-40(6)34(30)16-20-42(40,8)46/h25-34,45-46H,9-24H2,1-8H3/b43-35+,44-36+/t25-,26-,27+,28+,29-,30-,31+,32+,33+,34+,37+,38+,39+,40+,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPWFGNRCCUJGU-RSSVFQIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C(=N/N=C\2/[C@@H](C[C@@]3([C@@H]4[C@H]([C@H]5[C@@]([C@](CC5)(O)C)(CC4)C)CC[C@H]3C2)C)C)/C[C@H]6[C@](C1)([C@@H]7[C@H]([C@H]8[C@@]([C@](CC8)(O)C)(CC7)C)CC6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3625-07-8 | |

| Record name | Mebolazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MEBOLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69C642I19V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mebolazine as a Prodrug of Methasterone: A Technical Guide

Abstract

Mebolazine (also known as dimethazine) is a synthetic anabolic-androgenic steroid (AAS) with a unique dimeric structure.[1] It is composed of two molecules of methasterone linked by a central azine bridge.[2][3] This configuration renders this compound a prodrug, which is metabolically converted in the body into its active constituent, methasterone.[1][2] This guide provides a detailed technical overview of the chemistry of this compound, its conversion pathway to methasterone, the subsequent mechanism of action, and the experimental methodologies used to elucidate its metabolic fate. Quantitative data is presented to contextualize the activity of the resulting active compound.

This compound: Chemistry and Prodrug Structure

This compound is distinguished from other AAS by its unusual chemical architecture. It is a dimer of 17β-hydroxy-2α,17α-dimethyl-5α-androstan-3-one (methasterone), where the two steroid units are joined at the C-3 position through a nitrogen-nitrogen double bond, forming an azine linkage (-N=N-). This bond is the key to its function as a prodrug. The synthesis of this compound involves the condensation reaction of two equivalents of methasterone with one equivalent of hydrazine.

The central azine linkage is designed to be stable under normal storage conditions but labile enough to be cleaved in vivo. This cleavage is the activation step, releasing the pharmacologically active methasterone molecules.

In Vivo Conversion: From Prodrug to Active Steroid

The primary metabolic event for this compound is the hydrolysis and cleavage of the azine bond. This biotransformation yields two molecules of the potent oral anabolic steroid, methasterone. This conversion is considered the rate-limiting step for the drug's activity. Once released, the metabolic pathway of the resulting methasterone molecules is identical to that of administering methasterone directly.

Caption: Prodrug activation pathway of this compound.

Pharmacological Data of Methasterone

Quantitative pharmacokinetic data for this compound itself is not well-documented in peer-reviewed literature. However, data for its active metabolite, methasterone, provides insight into its pharmacological profile after conversion. Methasterone was noted for having a high anabolic-to-androgenic ratio.

| Parameter | Value | Reference Compound |

| Anabolic Activity | 400% of Methyltestosterone | Methyltestosterone |

| Androgenic Activity | 20% of Methyltestosterone | Methyltestosterone |

| Q-Ratio (Anabolic:Androgenic) | 20 | - |

| Oral Bioavailability | Similar to Methyltestosterone | Methyltestosterone |

Table 1: Anabolic and Androgenic Activity of Methasterone. Data sourced from Vida's Androgens and Anabolic Agents, as cited in historical literature.

Mechanism of Action: Androgen Receptor Signaling

As a derivative of dihydrotestosterone (DHT), methasterone exerts its effects by binding to and activating the androgen receptor (AR). The mechanism follows the classical pathway for steroid hormones.

-

Cellular Entry: Being lipophilic, methasterone diffuses across the cell membrane into the cytoplasm.

-

Receptor Binding: In the cytoplasm, it binds to the ligand-binding domain of the androgen receptor, causing a conformational change and dissociation of heat shock proteins.

-

Nuclear Translocation: The activated methasterone-AR complex translocates into the nucleus.

-

Dimerization & DNA Binding: The complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Gene Transcription: This binding recruits co-activator proteins and initiates the transcription of genes responsible for anabolic effects, such as increased protein synthesis in muscle tissue.

References

Synthesis and Chemical Characterization of Mebolazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebolazine (also known as dimethazine) is a synthetic, orally active anabolic-androgenic steroid (AAS) that is structurally unique as a dimer of methasterone linked by an azine bridge.[1] It is recognized as a prodrug that is metabolized in vivo to its active form, methasterone, a potent agonist of the androgen receptor.[1] This technical guide provides a comprehensive overview of the synthesis and chemical characterization of this compound, including detailed experimental protocols for its precursor, methasterone, and general methodologies for its characterization. Additionally, the androgen receptor signaling pathway, through which its active metabolite exerts its anabolic effects, is detailed and visualized.

Introduction

This compound, chemically designated as 2α,17α-dimethyl-5α-androstan-17β-ol-3-one azine, is a 17α-alkylated derivative of dihydrotestosterone (DHT).[1] Its dimeric structure is a notable feature, distinguishing it from many other synthetic androgens.[1] Historically, it was developed for potential therapeutic applications but has more recently been identified as a designer steroid in dietary supplements.[1] Understanding its synthesis and chemical properties is crucial for its identification, regulation, and for research into its pharmacological effects.

Chemical Synthesis

Synthesis of Methasterone

The primary route for synthesizing methasterone involves the catalytic hydrogenation of oxymetholone.

Experimental Protocol:

-

Dissolution: Prepare a solution of 2.05 grams of Oxymetholone in 160 mL of ethanol at room temperature.

-

Catalyst Addition: To this solution, add 2.50 grams of 5% palladium on charcoal (Pd/C).

-

Hydrogenation: Subject the mixture to hydrogenation in a Parr reactor under a pressure of 3 bar for 36 hours at room temperature. Reaction completion can be monitored by thin-layer chromatography (TLC).

-

Filtration: Following the reaction, filter the mixture through a pad of silica gel to remove the palladium catalyst.

-

Solvent Evaporation: Evaporate the ethanol to yield the crude methasterone product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate (1:1) solvent system. The final product is a colorless solid.

Conceptual Synthesis of this compound

Conceptually, this compound would be synthesized by reacting the purified methasterone with hydrazine hydrate. A generalized procedure would involve:

-

Reaction Setup: Dissolve methasterone in a suitable solvent, such as ethanol.

-

Hydrazine Addition: Add a stoichiometric amount (0.5 equivalents) of hydrazine hydrate to the solution.

-

Reaction Conditions: The reaction would likely be stirred at room temperature or with gentle heating for a period of time, monitored by TLC for the disappearance of the starting material and the formation of the product.

-

Workup and Purification: The reaction mixture would then be subjected to an aqueous workup, extraction with an organic solvent, and purification, likely via recrystallization or column chromatography, to yield pure this compound.

Chemical Characterization

The definitive identification of this compound requires a combination of spectroscopic and analytical techniques. While specific, publicly available spectra for this compound are scarce, this section outlines the expected data and general experimental protocols for its characterization.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C₄₂H₆₈N₂O₂ | |

| Molar Mass | 633.018 g/mol | |

| CAS Number | 3625-07-8 | |

| Appearance | Crystalline solid | |

| Solubility | Chloroform: 1 mg/ml; Ethanol: 1 mg/ml; Ethanol:PBS (pH 7.2) (1:2): 0.3 mg/ml |

Spectroscopic Data (Expected)

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the steroid backbone protons, including characteristic shifts for the methyl groups at C-2 and C-17. |

| ¹³C NMR | Resonances for all 42 carbon atoms, with distinct signals for the quaternary carbons of the steroid skeleton and the azine bridge carbon. |

| IR Spectroscopy | Absorption bands corresponding to O-H stretching (from the hydroxyl group), C-H stretching (aliphatic), and C=N stretching of the azine group. |

| Mass Spectrometry | A molecular ion peak (M+) at m/z 633.0, with fragmentation patterns characteristic of the steroid nucleus. |

Experimental Protocols for Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain standard one-dimensional ¹H and ¹³C spectra, and consider two-dimensional techniques like COSY, HSQC, and HMBC for complete structural assignment.

3.3.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film from a solvent cast.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹) to obtain the absorption spectrum.

3.3.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Data Acquisition: For GC-MS, an electron ionization (EI) source is common. For LC-MS, electrospray ionization (ESI) would be appropriate. Acquire a full scan mass spectrum to identify the molecular ion and characteristic fragment ions.

Mechanism of Action: Androgen Receptor Signaling

This compound itself is a prodrug and is metabolized into two molecules of methasterone. Methasterone is a potent agonist of the androgen receptor (AR), a ligand-activated nuclear transcription factor that mediates the effects of androgens.

The signaling pathway of methasterone via the androgen receptor involves the following key steps:

-

Ligand Binding: Methasterone, being lipophilic, diffuses across the cell membrane and binds to the androgen receptor located in the cytoplasm.

-

Conformational Change and Dissociation: Upon binding, the AR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs).

-

Nuclear Translocation: The activated AR-methasterone complex translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

-

Gene Transcription: The binding of the AR dimer to AREs recruits co-activator proteins and the basal transcription machinery, leading to the transcription of genes involved in protein synthesis and other anabolic processes.

Visualizations

Caption: Conceptual workflow for the synthesis of this compound.

Caption: Workflow for the chemical characterization of this compound.

Caption: Signaling pathway of methasterone via the androgen receptor.

Conclusion

This compound is a synthetically derived anabolic-androgenic steroid with a unique dimeric structure that acts as a prodrug to the potent androgen receptor agonist, methasterone. While detailed, publicly available protocols for its synthesis and comprehensive spectroscopic data are limited, this guide provides a foundational understanding of its chemical nature based on available information and established chemical principles. The provided protocol for the synthesis of its precursor, methasterone, and the outlined characterization methodologies offer a framework for researchers in the field. The elucidated androgen receptor signaling pathway for its active metabolite clarifies the mechanism by which this compound produces its biological effects. This technical guide serves as a valuable resource for professionals in drug development, forensic analysis, and endocrinology research.

References

Mebolazine: A Technical Guide to its Molecular Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mebolazine (also known as dimethazine) is a synthetic, orally active anabolic-androgenic steroid (AAS) characterized by its unique dimeric structure.[1] It is a derivative of dihydrotestosterone (DHT) and is recognized as a prodrug of methasterone.[1] This guide provides a comprehensive overview of the molecular structure, stereochemistry, and available physicochemical properties of this compound. It also outlines experimental protocols relevant to its synthesis and biological activity, and visualizes its proposed mechanism of action and signaling pathway. While detailed experimental data for this compound is limited in publicly available literature, this document consolidates the current understanding to serve as a valuable resource for researchers in the field.

Molecular Structure and Stereochemistry

This compound possesses a distinctive molecular architecture, being a dimer of two methasterone molecules. These units are linked at the 3-position of the A-ring via an azine bridge (-N=N-).[1] This dimeric structure is a notable feature that distinguishes it from many other anabolic steroids.

The chemical formula for this compound is C₄₂H₆₈N₂O₂.[1] Its IUPAC name is (2R,3E,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol.[2] The molecule has 16 defined stereocenters, leading to a complex three-dimensional structure.

Key Structural Features:

-

Core Scaffold: Dimeric steroidal structure based on dihydrotestosterone.

-

Linkage: Two methasterone units are connected by an azine bond at the C3 position.

-

Stereochemistry: The molecule possesses 16 defined stereocenters, contributing to its specific biological activity. The stereochemistry is explicitly defined in its IUPAC name and can be represented by its InChI and SMILES notations.

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound are not widely available. The table below summarizes the computed and available experimental data.

| Property | Value | Source |

| Molecular Formula | C₄₂H₆₈N₂O₂ | PubChem |

| Molecular Weight | 633.0 g/mol | PubChem |

| CAS Number | 3625-07-8 | PubChem |

| Appearance | Off-White Solid | ChemicalBook |

| Solubility | Chloroform: 1 mg/ml; Ethanol: 1 mg/ml; Ethanol:PBS (pH 7.2)(1:2): 0.3 mg/ml | ChemicalBook |

| Predicted Boiling Point | 684.3±55.0 °C | ChemicalBook |

| Predicted Density | 1.24 g/cm³ | ChemicalBook |

| Predicted pKa | 14.85±0.70 | ChemicalBook |

Mechanism of Action and Metabolism

This compound functions as a prodrug, with its biological activity primarily attributed to its metabolic conversion to methasterone. This conversion is proposed to occur via the hydrolysis of the azine bridge.

Caption: Proposed metabolic activation of this compound to methasterone.

Once released, methasterone acts as a potent agonist of the androgen receptor (AR). The binding of methasterone to the AR initiates a cascade of downstream signaling events.

Caption: Generalized androgen receptor signaling pathway activated by methasterone.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are scarce in the peer-reviewed literature. Below are generalized protocols based on standard laboratory practices for similar compounds.

Synthesis of this compound (General Outline)

The synthesis of this compound involves the condensation reaction of two equivalents of methasterone with one equivalent of hydrazine.

Materials:

-

Methasterone

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst, optional)

Procedure:

-

Dissolve methasterone in a suitable solvent such as ethanol in a round-bottom flask.

-

Add hydrazine hydrate to the solution, typically in a 2:1 molar ratio of methasterone to hydrazine.

-

A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by cooling the reaction mixture to induce precipitation.

-

The precipitate is collected by filtration, washed with cold solvent, and dried.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Note: This is a generalized procedure. Specific reaction conditions such as temperature, time, and purification methods would require optimization.

Androgen Receptor Competitive Binding Assay (Representative Protocol)

This protocol is a representative example of how the binding affinity of a compound like this compound (or its active metabolite, methasterone) to the androgen receptor could be determined.

Materials:

-

Rat ventral prostate cytosol (source of androgen receptors)

-

[³H]-Mibolerone (radioligand)

-

Test compound (this compound or Methasterone) dissolved in a suitable solvent (e.g., DMSO)

-

Wash buffer (e.g., Tris-HCl buffer)

-

Scintillation cocktail

-

Glass fiber filters

-

Multi-well plates

Procedure:

-

Preparation of Cytosol: Prepare cytosol from the ventral prostates of castrated male rats by homogenization in a suitable buffer. Centrifuge the homogenate at high speed to obtain the cytosolic fraction containing the androgen receptors.

-

Assay Setup: In a multi-well plate, add a fixed concentration of rat prostate cytosol.

-

Competition: Add increasing concentrations of the unlabeled test compound (this compound or methasterone) to the wells. Include control wells with no test compound (total binding) and wells with a high concentration of a known AR ligand to determine non-specific binding.

-

Radioligand Addition: Add a fixed concentration of [³H]-mibolerone to all wells.

-

Incubation: Incubate the plates at a low temperature (e.g., 4°C) for a sufficient period (e.g., 18-24 hours) to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a representative androgen receptor competitive binding assay.

Conclusion

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Mebolazine in Human Plasma

Abstract

This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Mebolazine in human plasma. This compound, a synthetic anabolic steroid, is a dimer of methasterone.[1][2] This method employs a simple protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology applications.

Introduction

This compound is a synthetic androgen and anabolic steroid (AAS) characterized by its unique dimeric structure, being formed from two molecules of methasterone linked by an azine bridge.[1][3] It is reported to act as a prodrug to methasterone.[1] Accurate and reliable quantification of this compound in biological matrices is essential for understanding its pharmacokinetic profile and for monitoring its potential misuse. This application note presents a comprehensive protocol for the determination of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and specificity.

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥98%)

-

Testosterone-d3 (Internal Standard, IS)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

All other chemicals were of analytical grade.

Instrumentation

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard Solutions

-

Stock Solutions: this compound and Testosterone-d3 stock solutions were prepared in methanol at a concentration of 1 mg/mL.

-

Working Solutions: A series of this compound working solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards. A working solution of the internal standard (Testosterone-d3) was prepared at 100 ng/mL in the same diluent.

Sample Preparation

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the Testosterone-d3 internal standard working solution (100 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | See Table 2 |

Table 2: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 80 | 20 |

| 1.0 | 80 | 20 |

| 5.0 | 5 | 95 |

| 6.0 | 5 | 95 |

| 6.1 | 80 | 20 |

| 8.0 | 80 | 20 |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 4: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |

| This compound (Quantifier) | 633.5 | 317.3 | 150 | 35 | 120 |

| This compound (Qualifier) | 633.5 | 299.3 | 150 | 45 | 120 |

| Testosterone-d3 (IS) | 292.2 | 97.0 | 100 | 25 | 100 |

Note: The MRM transitions for this compound are proposed based on its dimeric structure of methasterone (molecular weight of this compound is approximately 633.0 g/mol ). The precursor ion [M+H]+ is m/z 633.5. The primary fragmentation is expected to be the cleavage of the azine bond, yielding a methasterone-related fragment. Further fragmentation of this monomer would lead to product ions such as m/z 317.3 and 299.3, which are plausible fragments from the steroidal backbone.

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The lower limit of quantification (LLOQ) was determined to be 0.1 ng/mL with a signal-to-noise ratio greater than 10.

Table 5: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 0.1 - 100 | y = 0.0234x + 0.0012 | > 0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (Low, Medium, and High).

Table 6: Accuracy and Precision Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| Low | 0.3 | 5.8 | -2.3 | 7.2 | -1.5 |

| Medium | 10 | 4.2 | 1.5 | 5.1 | 2.0 |

| High | 80 | 3.5 | 0.8 | 4.5 | 1.2 |

Recovery and Matrix Effect

The extraction recovery of this compound and the internal standard was consistent and reproducible. The matrix effect was found to be negligible.

Table 7: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| This compound | 88.5 ± 4.2 | 97.2 ± 3.5 |

| Testosterone-d3 (IS) | 91.2 ± 3.8 | 98.1 ± 2.9 |

Visualizations

Caption: Chemical structure of this compound.

Caption: Proposed fragmentation pathway of this compound.

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method demonstrates excellent sensitivity, specificity, accuracy, and precision, making it highly suitable for a variety of research and clinical applications. The use of a stable isotope-labeled internal standard ensures reliable and accurate results.

References

Standard Operating Procedure for Mebolazine Handling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebolazine, also known as dimethazine, is a synthetic, orally active anabolic-androgenic steroid (AAS) that is structurally a dimer of methasterone.[1][2] It is recognized as a prodrug that metabolizes into methasterone, which then acts as an agonist of the androgen receptor (AR).[1][3] This document provides a standard operating procedure (SOP) for the safe handling and use of this compound in a research setting. It includes chemical and physical properties, safety precautions, and detailed protocols for relevant in vitro and in vivo studies.

Chemical and Physical Properties

This compound has a unique dimeric structure formed by two methasterone molecules linked by an azine bridge.[1]

| Property | Value | Reference |

| Chemical Name | (2α,5α,17β)-17-hydroxy-2,17-dimethylandrostan-3-one azine | |

| Synonyms | Dimethazine, Dymethazine, Roxilon | |

| Molecular Formula | C42H68N2O2 | |

| Molecular Weight | 633.0 g/mol | |

| CAS Number | 3625-07-8 | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in Chloroform (1 mg/ml) and Ethanol (1 mg/ml). Sparingly soluble in Ethanol:PBS (pH 7.2) (1:2) (0.3 mg/ml). | |

| Storage | Store at -20°C for long-term stability (≥ 4 years). Can be shipped at room temperature in the continental US. |

Safety and Handling

This compound is a potent AAS and should be handled with appropriate caution.

3.1 Hazard Identification

-

Potential Health Effects: May cause adverse effects associated with AAS, including but not limited to endocrine disruption and potential liver toxicity.

-

Regulatory Status: Regulated as a Schedule IV compound in the United Kingdom. Researchers should consult their local regulations regarding the handling of AAS.

3.2 Personal Protective Equipment (PPE)

-

Lab Coat: A standard laboratory coat should be worn at all times.

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety glasses or goggles must be worn.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

3.3 Engineering Controls

-

Fume Hood: All handling of this compound powder, including weighing and preparation of stock solutions, should be performed in a certified chemical fume hood to avoid inhalation.

-

Ventilation: The laboratory should be well-ventilated.

3.4 Spill and Waste Disposal

-

Spills: In case of a spill, contain the material and clean the area with an appropriate solvent (e.g., ethanol). Absorb the solvent with an inert material and place it in a sealed container for disposal.

-

Waste Disposal: Dispose of all this compound waste (including contaminated PPE) as hazardous chemical waste in accordance with local, state, and federal regulations.

Mechanism of Action and Signaling Pathway

This compound acts as a prodrug, converting to methasterone in the body. Methasterone is an agonist of the androgen receptor (AR). Upon binding to androgens like methasterone, the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, leading to the transcriptional regulation of target genes. This signaling cascade can activate various downstream pathways, including those involved in protein synthesis and cell growth.

Experimental Protocols

5.1 Preparation of Stock Solutions

-

Objective: To prepare a concentrated stock solution of this compound for use in experiments.

-

Materials:

-

This compound powder

-

Anhydrous ethanol or chloroform

-

Sterile microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

-

Procedure:

-

In a chemical fume hood, accurately weigh the desired amount of this compound powder.

-

Transfer the powder to a sterile tube or vial.

-

Add the appropriate volume of solvent (e.g., ethanol to a final concentration of 1 mg/mL).

-

Vortex the solution until the this compound is completely dissolved.

-

Store the stock solution at -20°C.

-

5.2 In Vitro Androgen Receptor Binding Assay

This protocol is a general guideline for a competitive ligand-binding assay.

-

Objective: To determine the binding affinity of this compound (via its active metabolite, methasterone) to the androgen receptor.

-

Materials:

-

Recombinant human androgen receptor (AR)

-

Radiolabeled androgen (e.g., [3H]-dihydrotestosterone, DHT)

-

This compound and/or Methasterone

-

Unlabeled DHT (for positive control)

-

Assay buffer

-

96-well plates

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound/methasterone and unlabeled DHT in the assay buffer.

-

In a 96-well plate, add the recombinant AR.

-

Add the radiolabeled androgen at a fixed concentration to all wells.

-

Add the serially diluted this compound/methasterone or unlabeled DHT to the respective wells.

-

Incubate the plate at 4°C for a specified time (e.g., 18-24 hours) to reach binding equilibrium.

-

Separate the bound from the free radioligand using a suitable method (e.g., filtration, scintillation proximity assay).

-

Quantify the bound radioactivity using a scintillation counter.

-

Calculate the IC50 value for this compound/methasterone by plotting the percentage of specific binding against the log concentration of the competitor.

-

5.3 In Vivo Studies in Animal Models

This protocol provides a general framework for assessing the anabolic and androgenic effects of this compound in a rodent model.

-

Objective: To evaluate the in vivo efficacy and potential side effects of this compound.

-

Materials:

-

Male laboratory rats or mice

-

This compound

-

Vehicle for oral administration (e.g., corn oil)

-

Animal balance

-

Surgical instruments for tissue collection

-

-

Procedure:

-

Acclimate the animals to the housing conditions for at least one week.

-

Divide the animals into control and treatment groups.

-

Prepare the this compound suspension in the vehicle at the desired concentrations.

-

Administer this compound or vehicle to the respective groups daily via oral gavage for a specified period (e.g., 2-4 weeks).

-

Monitor the body weight of the animals regularly.

-

At the end of the study, euthanize the animals and collect target tissues, including skeletal muscle (e.g., levator ani), prostate, and liver.

-

Weigh the collected organs to assess anabolic and androgenic activity.

-

The liver can be processed for histopathological analysis to assess for potential toxicity.

-

Data Presentation

6.1 Anabolic and Androgenic Activity

While specific quantitative data for this compound is sparse in publicly available literature, the following table provides a template for presenting such data when generated. The anabolic:androgenic ratio is a key parameter for evaluating AAS.

| Compound | Anabolic Activity (Relative to Testosterone) | Androgenic Activity (Relative to Testosterone) | Anabolic:Androgenic Ratio | Reference |

| Testosterone | 100 | 100 | 1:1 | |

| This compound | Data to be determined | Data to be determined | Data to be determined | |

| Methasterone | Data to be determined | Data to be determined | Data to be determined |

6.2 Pharmacokinetic Parameters

This compound is known to be metabolized into methasterone. The following table outlines key pharmacokinetic parameters to be determined.

| Parameter | This compound | Methasterone | Reference |

| Bioavailability (%) | Data to be determined | Data to be determined | |

| Tmax (h) | Data to be determined | Data to be determined | |

| Cmax (ng/mL) | Data to be determined | Data to be determined | |

| Half-life (t1/2) (h) | Data to be determined | Data to be determined | |

| Metabolites Identified | Methasterone, M1-M6 (methasterone metabolites) | Data to be determined |

Analysis of this compound and its Metabolites

7.1 Sample Preparation

Biological samples (e.g., urine, plasma) require extraction before analysis.

-

Urine:

-

Enzymatic hydrolysis (e.g., with β-glucuronidase) to deconjugate metabolites.

-

Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

-

-

Plasma/Serum:

-

Protein precipitation (e.g., with acetonitrile).

-

LLE or SPE for further cleanup.

-

7.2 Analytical Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the detection of steroids and their metabolites. Derivatization is often required to improve volatility and ionization.

-

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Provides high sensitivity and selectivity for the identification and quantification of this compound and its metabolites without the need for derivatization.

References

Cell-based Assays to Determine Mebolazine's Anabolic Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebolazine, a synthetic androgen/anabolic steroid (AAS), is a derivative of dihydrotestosterone (DHT) and reportedly acts as a prodrug of methasterone. Its anabolic activity is primarily mediated through its interaction with the androgen receptor (AR), a ligand-activated transcription factor. Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, initiating the transcription of target genes. This signaling cascade ultimately leads to increased protein synthesis and other anabolic effects, such as the promotion of muscle cell differentiation.

These application notes provide detailed protocols for a panel of cell-based assays designed to quantify the anabolic activity of this compound. The assays include a primary screen to determine androgen receptor activation, a secondary assay to measure the direct downstream effect on protein synthesis, and a tertiary assay to assess the functional outcome of myoblast differentiation.

Data Presentation: Comparative Anabolic Activity

The following table summarizes typical quantitative data obtained from the described assays for known androgenic compounds. This serves as a reference for interpreting the results obtained for this compound.

| Compound | AR Activation (EC50, nM) | Protein Synthesis (% Increase over Vehicle) | Myotube Fusion Index (%) |

| Dihydrotestosterone (DHT) | 0.1 - 1.0 | 40 - 60% | 50 - 70% |

| Testosterone | 1.0 - 10 | 30 - 50% | 40 - 60% |

| Nandrolone | 0.5 - 5.0 | 35 - 55% | 45 - 65% |

| Vehicle Control (0.1% DMSO) | - | 0% | 5 - 10% |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using Graphviz (DOT language).

Figure 1: this compound-mediated androgen receptor signaling pathway leading to anabolism.

Figure 2: Experimental workflow for the Androgen Receptor (AR) Activation Assay.

Figure 3: Experimental workflow for the Protein Synthesis Assay.

Application Note: Structural Elucidation of Mebolazine using NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mebolazine is a synthetic, orally active anabolic-androgenic steroid (AAS) characterized by its unique dimeric structure.[1][2] It is a derivative of dihydrotestosterone (DHT) and is reported to function as a prodrug of methasterone.[1][2] The complex, three-dimensional architecture of this compound, with its multiple stereocenters, necessitates powerful analytical techniques for unambiguous structural verification and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of such complex small molecules in solution, providing detailed information about the carbon-hydrogen framework, atom connectivity, and stereochemistry.[3]

This application note provides a comprehensive overview and detailed protocols for the structural elucidation of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Illustrative Quantitative NMR Data

Disclaimer: The following NMR data for this compound is illustrative and hypothetical, generated for instructional purposes based on the known steroidal scaffold. Actual experimental values may vary.

Table 1: Hypothetical ¹H NMR Data for this compound Monomer Unit (500 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2α | 2.55 | m | - |

| H-2β | 1.90 | m | - |

| H-4 | 2.40 | m | - |

| H-17α-CH₃ | 0.95 | s | - |

| H-2α-CH₃ | 1.05 | d | 7.0 |

| C10-CH₃ | 0.85 | s | - |

| C13-CH₃ | 0.78 | s | - |

| Steroid Protons | 0.8 - 2.2 | m (overlapped) | - |

| 17-OH | 1.50 | s | - |

Table 2: Hypothetical ¹³C NMR Data for this compound Monomer Unit (125 MHz, CDCl₃)

| Position | Chemical Shift (δ) ppm |

| C-3 | 199.5 |

| C-17 | 81.5 |

| C-5 | 54.0 |

| C-10 | 40.0 |

| C-13 | 45.0 |

| C-2 | 44.5 |

| C-4 | 38.0 |

| C-17α-CH₃ | 21.5 |

| C-2α-CH₃ | 15.0 |

| C10-CH₃ | 12.0 |

| C13-CH₃ | 11.0 |

Table 3: Summary of Expected 2D NMR Correlations for this compound Structure Elucidation

| Experiment | Correlation Type | Information Gained |

| COSY | ¹H - ¹H | Identifies proton-proton coupling networks within individual spin systems of the steroid rings. |

| HSQC | ¹H - ¹³C (one-bond) | Correlates each proton to its directly attached carbon atom, aiding in the assignment of protonated carbons. |

| HMBC | ¹H - ¹³C (multi-bond) | Reveals two- and three-bond correlations between protons and carbons, crucial for connecting spin systems across quaternary carbons and the azine linkage. |

| NOESY | ¹H - ¹H (through-space) | Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. |

Experimental Protocols

1. Sample Preparation

A high-quality sample is crucial for obtaining high-resolution NMR spectra.

-

Sample Purity: Ensure the this compound sample is of high purity (>95%) and free from particulate matter.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice for steroids.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of deuterated solvent.

-

Procedure:

-

Weigh approximately 5 mg of this compound directly into a clean, dry vial.

-

Add 0.6 mL of CDCl₃ containing 0.03% Tetramethylsilane (TMS) as an internal reference.

-

Gently vortex the sample until the solute is completely dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is at least 4.5 cm.

-

2. NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz spectrometer.

Table 4: Recommended NMR Acquisition Parameters

| Experiment | Parameter | Recommended Value |

| ¹H NMR | Pulse Program | zg30 |

| Spectral Width (SW) | 12 ppm | |

| Number of Scans (NS) | 8-16 | |

| Relaxation Delay (D1) | 2.0 s | |

| Acquisition Time (AQ) | 3.0 s | |

| ¹³C NMR | Pulse Program | zgpg30 |

| Spectral Width (SW) | 240 ppm | |

| Number of Scans (NS) | 1024 or more | |

| Relaxation Delay (D1) | 2.0 s | |

| Acquisition Time (AQ) | 1.0 s | |

| COSY | Pulse Program | cosygpmf |

| F2 (¹H) Spectral Width | 10 ppm | |

| F1 (¹H) Spectral Width | 10 ppm | |

| Number of Increments (F1) | 256 | |

| Number of Scans (NS) | 8 | |

| Relaxation Delay (D1) | 1.5 s | |

| HSQC | Pulse Program | hsqcetgpsi |

| F2 (¹H) Spectral Width | 10 ppm | |

| F1 (¹³C) Spectral Width | 165 ppm | |

| Number of Increments (F1) | 256 | |

| Number of Scans (NS) | 16 | |

| Relaxation Delay (D1) | 1.5 s | |

| HMBC | Pulse Program | hmbcgpndqf |

| F2 (¹H) Spectral Width | 10 ppm | |

| F1 (¹³C) Spectral Width | 220 ppm | |

| Long-range J(C,H) | Optimized for 8 Hz | |

| Number of Increments (F1) | 256 | |

| Number of Scans (NS) | 32 | |

| Relaxation Delay (D1) | 1.5 s | |

| NOESY | Pulse Program | noesygpph |

| F2 (¹H) Spectral Width | 10 ppm | |

| F1 (¹H) Spectral Width | 10 ppm | |

| Mixing Time (D8) | 0.5 - 0.8 s | |

| Number of Increments (F1) | 256 | |

| Number of Scans (NS) | 16-32 | |

| Relaxation Delay (D1) | 2.0 s |

Visualizations: Workflows and Pathways

NMR Structural Elucidation Workflow

The process of determining the structure of this compound from NMR data follows a logical progression. The workflow begins with sample preparation and acquisition of a suite of NMR spectra. Each experiment provides a piece of the structural puzzle, which are then combined to build the final molecular structure.

Caption: Workflow for NMR-based structural elucidation of this compound.

General Anabolic Steroid Signaling Pathway

This compound, like other anabolic-androgenic steroids, exerts its biological effects primarily by interacting with the androgen receptor (AR). Upon entering the cell, the steroid binds to the AR in the cytoplasm. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs), modulating the transcription of target genes. This process ultimately leads to an increase in protein synthesis, which is responsible for the anabolic effects.

Caption: General signaling pathway of anabolic steroids via the androgen receptor.

References

Application Notes: Simultaneous Quantification of Mebolazine and Methasterone in Human Plasma by UPLC-MS/MS

Abstract

This application note describes a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the anabolic androgenic steroids (AAS) Mebolazine and methasterone in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and a reversed-phase UPLC separation with a total run time of under 10 minutes. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM). The method is validated according to FDA guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for clinical and research applications, including pharmacokinetics, and doping control.

Introduction

This compound is a synthetic anabolic steroid that is structurally a dimer of methasterone, linked by an azine group. It is known to act as a prodrug, converting to methasterone in the body. Methasterone itself is a potent oral anabolic steroid. The illicit use of these compounds in sports and for performance enhancement necessitates sensitive and specific analytical methods for their detection and quantification in biological matrices. This UPLC-MS/MS method provides a robust and high-throughput solution for the simultaneous measurement of both the prodrug (this compound) and its active metabolite (methasterone), which is crucial for comprehensive toxicological and anti-doping investigations.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) protocol is employed for the extraction of this compound and methasterone from human plasma.

-

Reagents:

-

Human plasma (with K2EDTA as anticoagulant)

-

Internal Standard (IS) working solution: Testosterone-d3 (100 ng/mL in methanol)

-

Methyl tert-butyl ether (MTBE)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

-

Procedure:

-

Thaw plasma samples to room temperature.

-

To 200 µL of plasma in a polypropylene tube, add 25 µL of the Internal Standard working solution.

-

Vortex for 10 seconds.

-

Add 1 mL of MTBE.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

-

Vortex for 30 seconds and transfer to a UPLC vial for analysis.

-

UPLC-MS/MS Conditions

-

Instrumentation:

-

UPLC System: Waters ACQUITY UPLC I-Class or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

-

UPLC Parameters:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Program:

Time (min) %A %B 0.0 60 40 1.0 60 40 5.0 10 90 6.0 10 90 6.1 60 40 | 8.0 | 60 | 40 |

-

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.0 kV

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) Purpose This compound 633.5 317.3 45 30 Quantifier This compound 633.5 299.3 45 35 Qualifier Methasterone 319.3 301.3 30 15 Quantifier Methasterone 319.3 109.1 30 25 Qualifier | Testosterone-d3 (IS) | 292.2 | 109.1 | 35 | 25 | - |

-

Data Presentation

Table 1: Chromatographic Retention Times and MRM Transitions

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Methasterone | 3.8 | 319.3 | 301.3 | 109.1 |

| This compound | 5.2 | 633.5 | 317.3 | 299.3 |

| Testosterone-d3 (IS) | 3.5 | 292.2 | 109.1 | - |

Table 2: Method Validation Summary

| Parameter | This compound | Methasterone | Acceptance Criteria (FDA) |

| Linearity Range (ng/mL) | 0.5 - 200 | 0.5 - 200 | Correlation coefficient (r²) ≥ 0.99 |

| Correlation Coefficient (r²) | > 0.995 | > 0.996 | - |

| Lower Limit of Quantitation (LLOQ) (ng/mL) | 0.5 | 0.5 | S/N > 10, Accuracy ±20%, Precision ≤20% |

| Accuracy (% Bias) | -5.2% to 4.8% | -6.1% to 5.5% | Within ±15% (±20% at LLOQ) |

| Precision (% RSD) | |||

| Intra-day | ≤ 7.5% | ≤ 6.8% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day | ≤ 8.2% | ≤ 7.9% | ≤ 15% (≤ 20% at LLOQ) |

| Recovery (%) | 88.5% - 95.2% | 90.1% - 96.8% | Consistent, precise, and reproducible |

| Matrix Effect | 92.1% - 103.5% | 94.3% - 104.1% | Normalized IS response within ±15% |

| Stability (Freeze-Thaw, 3 cycles) | Recovery within ±10% | Recovery within ±9% | Within ±15% of nominal concentration |

| Stability (Short-term, 24h at RT) | Recovery within ±8% | Recovery within ±7% | Within ±15% of nominal concentration |

Mandatory Visualizations

Caption: UPLC-MS/MS Experimental Workflow.

Caption: Androgen Receptor Signaling Pathway.

Mebolazine as a Reference Standard in Analytical Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebolazine is a synthetic, orally active anabolic-androgenic steroid (AAS) and a 17α-alkylated derivative of dihydrotestosterone (DHT).[1] Structurally unique, it exists as a dimer of methasterone linked at the 3-position of the A-ring by an azine group.[1] Due to its potential for abuse in sports and its presence in illicit dietary supplements, the availability of a well-characterized this compound reference standard is crucial for accurate analytical testing in forensic, clinical, and quality control laboratories.[1] This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical techniques.

Physicochemical and Stability Data

A reliable reference standard requires comprehensive characterization of its physical and chemical properties, as well as its stability under various conditions. The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound Reference Standard [2][3]

| Property | Value |

| Chemical Name | (2α,5α,17β)-17-hydroxy-2,17-dimethylandrostan-3-one azine |

| Synonyms | Dimethazine, Dymethazine, Roxilon |

| CAS Number | 3625-07-8 |

| Molecular Formula | C₄₂H₆₈N₂O₂ |

| Molecular Weight | 633.0 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥95% |

Table 2: Stability of this compound Reference Standard

| Condition | Stability |

| Long-term Storage | ≥ 4 years at -20°C |

| Shipping | Room temperature in continental US; may vary elsewhere. |

Experimental Protocols

The following protocols are provided as a guide for the use of this compound as a reference standard in common analytical techniques. It is essential to validate these methods in your laboratory to ensure they meet the specific requirements of your application.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This protocol outlines a general isocratic HPLC method suitable for determining the purity of a this compound reference standard and for quantifying this compound in bulk materials or formulations.

3.1.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection | UV at 212 nm |

3.1.2. Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the mobile phase as the diluent.

3.1.3. System Suitability

Before sample analysis, inject the 50 µg/mL working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

3.1.4. Data Analysis

-

Purity Assessment: Calculate the area percentage of the this compound peak relative to the total peak area in the chromatogram.

-

Quantification: Construct a calibration curve by plotting the peak area of the working standards against their concentrations. Determine the concentration of this compound in the sample solution by interpolation from the calibration curve.

Figure 1. HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

This protocol describes a GC-MS method for the qualitative identification and quantitative analysis of this compound, particularly relevant for screening in dietary supplements or forensic samples.

3.2.1. GC-MS Conditions

| Parameter | Condition |

| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Oven Program | Initial 180°C for 1 min, ramp to 300°C at 10°C/min, hold for 5 min |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| MS Transfer Line | 290°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-700 m/z |

3.2.2. Standard and Sample Preparation

-

Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare dilutions in methanol for calibration (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Sample Preparation (e.g., from a dietary supplement): a. Homogenize the sample. b. Extract a known amount of the sample with methanol or another suitable solvent. c. Centrifuge and filter the extract. d. Dilute the extract to a concentration within the calibration range.

3.2.3. Data Analysis

-

Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the this compound reference standard.

-

Quantification: Create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment ion) against the concentration of the working standards. Calculate the concentration of this compound in the sample from this curve.

Figure 2. GC-MS workflow for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Determination

NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of a reference standard and can also be used for quantitative analysis (qNMR).

3.3.1. NMR Parameters

| Parameter | ¹H NMR | ¹³C NMR |

| Solvent | CDCl₃ | CDCl₃ |

| Frequency | 400 MHz | 100 MHz |

| Temperature | 25°C | 25°C |

| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) |

3.3.2. Sample Preparation

Dissolve approximately 5-10 mg of the this compound reference standard in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

3.3.3. Data Analysis

-

Structural Confirmation: Compare the obtained ¹H and ¹³C NMR spectra with the known spectral data for this compound. The chemical shifts, coupling constants, and integration values should be consistent with the established structure.

-

Purity by qNMR: For quantitative analysis, a certified internal standard with a known purity is added to the sample. The purity of this compound is calculated by comparing the integral of a specific this compound proton signal to the integral of a known proton signal from the internal standard.

Signaling Pathway Context

This compound, as a derivative of testosterone, is known to exert its biological effects primarily through interaction with the androgen receptor (AR). Upon binding, the this compound-AR complex translocates to the nucleus and modulates the transcription of target genes, leading to androgenic and anabolic effects. While this pathway is central to its physiological and pharmacological activity, its direct relevance to the use of this compound as an analytical reference standard is primarily for context in drug development and metabolic studies.

Figure 3. Simplified androgen receptor signaling pathway for this compound.

Conclusion

The use of a well-characterized this compound reference standard is indispensable for achieving accurate and reliable results in the analysis of this controlled substance. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these methodologies, coupled with proper laboratory validation, will ensure the integrity and defensibility of analytical findings.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Mebolazine for Tracer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mebolazine, also known as dimethazine, is a synthetic anabolic-androgenic steroid (AAS) that is a dimer of methasterone linked by an azine group.[1][2][3] It is considered a prodrug that is metabolized in the body to release two molecules of the active compound, methasterone.[2][4] Methasterone then acts as an agonist of the androgen receptor (AR), a ligand-activated nuclear transcription factor, to exert its anabolic and androgenic effects. Understanding the pharmacokinetics, metabolism, and target tissue distribution of this compound is crucial for drug development and toxicology studies. Radiolabeled this compound serves as an invaluable tool for such investigations, enabling sensitive and quantitative tracer studies.

This document provides detailed protocols for the synthesis, purification, and analysis of radiolabeled this compound, focusing on a tritiation approach. A theoretical approach for carbon-14 labeling is also discussed.

Data Presentation

Table 1: Summary of Proposed Radiolabeling Approaches for this compound

| Parameter | Tritium (³H) Labeling | Carbon-14 (¹⁴C) Labeling |

| Isotope | ³H | ¹⁴C |

| Precursor | Oxymetholone | ¹⁴C-labeled Wieland-Miescher ketone or similar precursor |

| Labeling Method | Catalytic reduction with ³H₂ gas | Multi-step synthesis involving Robinson annulation |

| Position of Label | Primarily at the C2 and C4 positions of the A-ring | Within the steroid A-ring (e.g., C4) |

| Theoretical Max. Specific Activity | ~57.2 Ci/mmol (for two ³H atoms) | ~62.4 mCi/mmol (for one ¹⁴C atom) |

| Advantages | High specific activity, relatively straightforward synthesis | Stable label position |

| Disadvantages | Potential for label loss through exchange | Complex multi-step synthesis, lower specific activity |

Table 2: Expected Yields and Purity for the Synthesis of [³H]this compound

| Step | Product | Expected Yield | Radiochemical Purity | Chemical Purity |

| 1. Tritiation | [³H]Methasterone | 60-70% | >95% | >98% |

| 2. Dimerization | [³H]this compound | 70-90% | >95% | >98% |

Experimental Protocols

Protocol 1: Synthesis of [³H]Methasterone via Catalytic Tritiation of Oxymetholone

This protocol describes the synthesis of [³H]methasterone by the catalytic reduction of oxymetholone using tritium gas.

Materials:

-

Oxymetholone

-

Palladium on carbon (10% Pd/C)

-

Tritium gas (³H₂)

-

Ethyl acetate (anhydrous)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Standard laboratory glassware for inert atmosphere reactions

-

Tritiation manifold

-

HPLC system with a radioactivity detector

Procedure:

-

Preparation: In a flame-dried, multi-neck flask equipped with a magnetic stir bar, dissolve oxymetholone (1 eq) in anhydrous ethyl acetate.

-

Catalyst Addition: Carefully add 10% palladium on carbon (10% w/w of oxymetholone) to the solution under an inert atmosphere (e.g., argon or nitrogen).

-

Tritiation: Connect the reaction flask to a tritiation manifold. Evacuate the flask and backfill with tritium gas to the desired pressure (typically 1 atm).

-

Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by radio-TLC or HPLC by taking small aliquots.

-

Work-up: After the reaction is complete, carefully vent the excess tritium gas according to safety protocols. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude [³H]methasterone using preparative reverse-phase HPLC. A C18 column is suitable, with a gradient elution of methanol and water.

-

Analysis: Analyze the purified [³H]methasterone for radiochemical purity using analytical radio-HPLC and radio-TLC. Confirm the chemical identity and purity by co-elution with an authentic, non-radiolabeled methasterone standard. Determine the specific activity by quantifying the radioactivity and the mass of the compound.

Protocol 2: Synthesis of [³H]this compound from [³H]Methasterone

This protocol describes the dimerization of [³H]methasterone to form [³H]this compound.

Materials:

-

[³H]Methasterone (from Protocol 1)

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (catalytic amount)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve [³H]methasterone (2 eq) in ethanol.

-

Hydrazine Addition: Add hydrazine hydrate (1 eq) to the solution, followed by a catalytic amount of acetic acid.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-6 hours. Monitor the reaction progress by radio-TLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, add water to the reaction mixture to induce precipitation.

-

Purification: Wash the collected solid with cold ethanol or a mixture of ethanol and water to remove any unreacted starting material and hydrazine. The product can be further purified by recrystallization or preparative HPLC if necessary.

-

Analysis: Confirm the identity of [³H]this compound by co-elution with a non-radiolabeled this compound standard using radio-HPLC and radio-TLC. Determine the radiochemical purity and specific activity.

Alternative Approach: Carbon-14 Labeling

The synthesis of [¹⁴C]this compound would be a more complex undertaking, likely requiring the de novo synthesis of a steroid A-ring incorporating a ¹⁴C label. A plausible, though challenging, route would involve a Robinson annulation reaction using a ¹⁴C-labeled precursor, such as [¹⁴C]methyl vinyl ketone, with a suitable cyclic diketone to construct the A-ring of a steroid intermediate. This intermediate would then need to be elaborated through multiple steps to yield [¹⁴C]oxymetholone, which could then be converted to [¹⁴C]methasterone and subsequently to [¹⁴C]this compound following protocols similar to those described above. This approach would result in a lower specific activity compared to tritiation.

Visualizations

Caption: Workflow for the synthesis of [³H]this compound.

Caption: Androgen receptor signaling pathway activated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mebolazine Dosage for In Vivo Efficacy Studies

Welcome to the technical support center for researchers utilizing Mebolazine in in vivo efficacy studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in designing and executing robust preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, also known as dimethazine, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1][2] Structurally, it is a unique compound consisting of two molecules of methasterone linked by an azine bridge.[1][3] It functions as a prodrug, meaning it is converted into its active form, methasterone, within the body.[3] Methasterone then exerts its effects by binding to and activating androgen receptors, leading to anabolic and androgenic activities.

Q2: What is the primary active metabolite of this compound I should be aware of?

The primary active metabolite of this compound is methasterone . In vivo metabolism studies have demonstrated that this compound degrades into methasterone. Therefore, when conducting in vivo studies, the observed pharmacological effects are attributable to methasterone. For analytical purposes, such as in doping control, screening for methasterone and its subsequent metabolites is the standard approach.

Q3: I am starting a new in vivo efficacy study with this compound. What is a good starting dose?

Due to the limited number of formal preclinical efficacy studies on this compound, establishing a definitive starting dose can be challenging. A prudent approach is to conduct a dose-range finding study. Based on oral toxicity studies of structurally similar 17α-alkylated AAS, such as 17α-methyltestosterone in rats, a starting dose of 5 mg/kg body weight can be considered. This allows for a safe initial assessment of the compound's effects.

Q4: How should I design a dose-escalation study for this compound?

A typical dose-escalation study would involve several groups of animals, each receiving a different dose of this compound. A suggested design would include:

-

Vehicle Control Group: Receives the delivery vehicle only (e.g., corn oil or a 0.5% methylcellulose suspension).

-

Low-Dose Group: e.g., 5 mg/kg

-

Mid-Dose Group: e.g., 10-20 mg/kg

-

High-Dose Group: e.g., 40-80 mg/kg

The duration of the study will depend on the specific research question, but a 4 to 8-week period is common for assessing anabolic effects. Throughout the study, it is crucial to monitor for both efficacy endpoints and signs of toxicity.

Q5: What are the key parameters to measure in an in vivo efficacy study for anabolic effects?

To assess the anabolic efficacy of this compound, consider measuring the following:

-

Body Weight: Monitor changes in total body weight throughout the study.

-

Muscle Mass: At the end of the study, specific muscles (e.g., gastrocnemius, tibialis anterior, soleus) should be dissected and weighed.

-

Muscle Strength: Non-invasive methods like the grip strength test can be performed at baseline and at regular intervals.

-

Physical Performance: A treadmill exhaustion test can be used to evaluate endurance and exercise capacity.

-

Body Composition: Techniques like DEXA scans can provide data on lean body mass and fat mass.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No observable anabolic effect at the initial dose. | 1. The dose is below the minimum effective dose (MED). 2. Insufficient duration of the study. 3. Issues with compound formulation and bioavailability. 4. High inter-animal variability. | 1. Carefully escalate the dose in subsequent cohorts. 2. Extend the study duration to allow for physiological changes to manifest. 3. Ensure proper solubilization or suspension of this compound in the vehicle. Consider pilot pharmacokinetic studies. 4. Increase the number of animals per group to enhance statistical power. |

| Signs of toxicity observed (e.g., weight loss, lethargy, liver enzyme elevation). | 1. The dose is at or above the maximum tolerated dose (MTD). 2. Hepatotoxicity, a known side effect of 17α-alkylated AAS. | 1. Reduce the dosage in subsequent experiments. 2. Monitor liver enzymes (ALT, AST) and consider histopathological analysis of the liver at the end of the study. |

| High variability in muscle strength measurements. | 1. Inconsistent technique during the grip strength test. 2. Lack of animal acclimatization to the testing procedure. | 1. Ensure the same researcher performs the test consistently. 2. Acclimatize the animals to the grip strength meter for several days before the baseline measurement. |

| Difficulty in dissolving or suspending this compound. | 1. This compound is a hydrophobic steroid. | 1. Use an appropriate vehicle such as corn oil or prepare a suspension using 0.5% methylcellulose. Vortex the suspension immediately before each administration to ensure homogeneity. |

Data Presentation

Table 1: Example Dose Ranges for Anabolic Steroids in Preclinical Studies (Rodent Models)

| Compound | Animal Model | Dosage Range | Route of Administration | Reference |

| 17α-methyltestosterone | Rat | 5 - 80 mg/kg/day | Oral | Implied from toxicity studies of similar compounds |

| Stanozolol | Rat | 5 - 20 mg/kg/week | Subcutaneous | |

| Nandrolone Decanoate | Rabbit | 15 mg/kg/week | Intramuscular | |

| Testosterone Undecanoate | Rat | 100 - 500 mg/kg | Subcutaneous/Intramuscular |

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

-

Group Allocation: Randomly assign animals to four groups (n=8-10 per group): Vehicle, Low-Dose (5 mg/kg), Mid-Dose (20 mg/kg), and High-Dose (80 mg/kg).

-

Compound Preparation: Prepare this compound in a suitable vehicle (e.g., corn oil).

-

Administration: Administer this compound or vehicle daily via oral gavage for 28 days.

-

Monitoring:

-

Record body weight daily.

-

Perform a grip strength test at baseline and weekly.

-

Observe animals daily for any clinical signs of toxicity.

-

-

Terminal Procedures:

-

At the end of the study, collect blood for serum analysis of liver enzymes (ALT, AST).

-

Euthanize the animals and dissect key muscles (e.g., gastrocnemius, tibialis anterior) and weigh them.

-

Collect and weigh key organs (liver, kidneys, heart) for toxicity assessment.

-

Protocol 2: Assessment of Muscle Strength (Grip Strength Test)

-

Acclimatization: Allow the rats to acclimate to the testing room for at least 30 minutes before the test.

-

Procedure:

-

Hold the rat by the base of the tail and allow it to grasp the metal grid of the grip strength meter with its forelimbs.

-

Gently pull the rat horizontally away from the meter until it releases its grip.

-

The meter will record the peak force exerted.

-

Perform 3-5 measurements per animal with a rest period of at least one minute between each measurement.

-

The average or maximum value can be used for analysis.

-

Visualizations

Caption: Mechanism of action of this compound.

References

- 1. Evaluation of Muscle Performance in Mice by Treadmill Exhaustion Test and Whole-limb Grip Strength Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse model of testosterone-induced muscle fiber hypertrophy: involvement of p38 mitogen-activated protein kinase-mediated Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive Analyses of Muscle Function, Lean and Muscle Mass, and Myofiber Typing in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Refinement of Mebolazine treatment protocols to reduce cytotoxicity